molecular formula C26H28FN3O2 B7552106 N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide

Cat. No. B7552106
M. Wt: 433.5 g/mol
InChI Key: ZESSYFNSVJVBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide, also known as FL-118, is a novel small molecule compound that has been developed for its potential anticancer properties. FL-118 has been shown to have a unique mechanism of action that makes it a promising candidate for cancer treatment. In

Mechanism of Action

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has a unique mechanism of action that involves the inhibition of multiple targets involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of proteins such as Mcl-1, Bcl-2, and XIAP, which are involved in the regulation of apoptosis. N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide also inhibits the activity of proteins involved in DNA repair and cell cycle progression, such as Chk1 and Cdc25c. This multi-targeted approach makes N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide a promising candidate for cancer treatment, as it can overcome the resistance that often develops to single-targeted therapies.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is disrupted in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has been shown to have low toxicity in normal cells, indicating its potential for clinical use. However, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide.

Advantages and Limitations for Lab Experiments

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to be effective against a wide range of cancer cell lines, making it suitable for testing in vitro. However, N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has not been extensively studied in vivo, which limits its potential for clinical use.

Future Directions

There are several future directions for the study of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide. One direction is to further investigate its mechanism of action, particularly its interactions with other proteins involved in cancer cell survival and proliferation. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide in vivo, to determine its potential for clinical use. Finally, the combination of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide with other anticancer therapies should be explored, to determine its potential for synergistic effects.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide involves several steps, including the reaction of 3-fluoroaniline with 2-bromoethylmorpholine, followed by the reaction of the resulting intermediate with 2-(N-methylanilino)benzoyl chloride. The final product is obtained through purification by column chromatography. The synthesis of N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has been extensively studied for its potential anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and pancreatic cancer. N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has also been shown to be effective against cancer stem cells, which are responsible for tumor initiation and progression. In addition, N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide has been shown to be effective in animal models of cancer, indicating its potential for clinical use.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O2/c1-29(22-10-3-2-4-11-22)24-13-6-5-12-23(24)26(31)28-19-25(30-14-16-32-17-15-30)20-8-7-9-21(27)18-20/h2-13,18,25H,14-17,19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESSYFNSVJVBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC(C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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